molecular formula C17H12O4 B4950750 3-methylphenyl 2-oxo-2H-chromene-3-carboxylate

3-methylphenyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B4950750
M. Wt: 280.27 g/mol
InChI Key: VYHCMVDEVQEUIH-UHFFFAOYSA-N
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Description

3-methylphenyl 2-oxo-2H-chromene-3-carboxylate is a synthetic coumarin derivative offered for research and development purposes. Compounds within this class are extensively studied for their broad spectrum of biological and pharmacological activities, which include acting as potent anti-coagulants, anti-inflammatory agents, anti-cancer compounds, and antioxidants . The 2-oxo-2H-chromene-3-carboxylate core structure is also of significant interest in materials science, finding applications as fluorescent dyes, molecular sensors, and laser dyes due to its photophysical properties . The specific 3-methylphenyl ester group in this compound may influence its lipophilicity, binding affinity, and overall bioavailability, making it a valuable candidate for structure-activity relationship (SAR) studies aimed at developing new therapeutic or functional agents . This product is strictly for research and development in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3-methylphenyl) 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c1-11-5-4-7-13(9-11)20-16(18)14-10-12-6-2-3-8-15(12)21-17(14)19/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHCMVDEVQEUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 3 Methylphenyl 2 Oxo 2h Chromene 3 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Chromene-3-carboxylates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-methylphenyl 2-oxo-2H-chromene-3-carboxylate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign all proton and carbon signals.

¹H NMR Analysis

The ¹H NMR spectrum of a coumarin-3-carboxylate derivative provides characteristic signals for the protons of the coumarin (B35378) core and the attached ester group. In the case of this compound, the aromatic protons of the coumarin ring typically appear as multiplets in the range of δ 7.30–7.70 ppm. mdpi.com A distinct singlet for the C4-H proton is characteristically observed at a downfield chemical shift, often around δ 8.50 ppm. mdpi.com

The protons of the 3-methylphenyl group also give rise to signals in the aromatic region, typically between δ 6.90 and 7.40 ppm. The methyl group protons on this ring would appear as a sharp singlet at approximately δ 2.15 ppm. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts for a Representative Coumarin-3-carboxylate Structure

Proton Chemical Shift (δ, ppm) Multiplicity
C4-H ~8.50 s (singlet)
Aromatic-H (Coumarin) ~7.30-7.70 m (multiplet)
Aromatic-H (Methylphenyl) ~6.90-7.40 m (multiplet)

¹³C NMR Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The two carbonyl carbons, one from the lactone and one from the ester group, are readily identifiable by their characteristic downfield chemical shifts. The lactone carbonyl carbon typically resonates around δ 156.8 ppm, while the ester carbonyl carbon appears near δ 163.1 ppm. derpharmachemica.com

The carbon atoms of the aromatic rings appear in the range of δ 116 to 155 ppm. mdpi.com The C4 carbon of the coumarin ring is typically found around δ 148.7 ppm. derpharmachemica.com The methyl carbon of the 3-methylphenyl group would have a characteristic signal at approximately δ 16.7 ppm. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts for a Representative Coumarin-3-carboxylate Structure

Carbon Chemical Shift (δ, ppm)
Lactone C=O ~156.8
Ester C=O ~163.1
C4 ~148.7
Aromatic Carbons ~116-155

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings. For instance, it would show correlations between the coupled aromatic protons on both the coumarin and the 3-methylphenyl rings, helping to delineate the spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the coumarin core, the ester group, and the 3-methylphenyl ring. For example, a correlation between the C4-H proton and the ester carbonyl carbon would confirm their proximity.

Vibrational Spectroscopy (Infrared, IR) for Characterization of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound, the most prominent absorption bands are associated with the carbonyl groups.

The lactone carbonyl (C=O) stretching vibration typically appears at a higher frequency, around 1740-1780 cm⁻¹. mdpi.comderpharmachemica.com The ester carbonyl (C=O) stretching vibration is usually observed at a slightly lower frequency, in the range of 1680-1730 cm⁻¹. derpharmachemica.com The difference in frequency is due to the electronic effects of the coumarin ring system. Additionally, characteristic C-O stretching bands for the ester and lactone functionalities would be present in the 1000-1300 cm⁻¹ region. scirp.org Aromatic C=C stretching vibrations are expected in the 1450-1620 cm⁻¹ range. rsc.org

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional Group Vibrational Frequency (cm⁻¹)
Lactone C=O Stretch ~1740-1780
Ester C=O Stretch ~1680-1730
C-O Stretch ~1000-1300

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. In electrospray ionization (ESI) mass spectrometry, the molecule would typically be observed as a protonated molecular ion [M+H]⁺. derpharmachemica.com

The fragmentation of coumarin derivatives under mass spectrometric conditions often involves the loss of carbon monoxide (CO) from the lactone ring, a characteristic fragmentation for this class of compounds. nih.govbenthamopenarchives.com For coumarin-3-carboxylates, fragmentation can also be initiated at the ester linkage. In positive mode ESI/MS, fragmentation is often guided by the atoms bearing a high positive charge. isca.me The fragmentation of the ester can lead to the loss of the 3-methylphenoxy group or the entire 3-methylphenyl carboxylate moiety. isca.meisca.in

Interactive Data Table: Expected Mass Spectrometry Fragments

Fragment Description
[M+H]⁺ Protonated molecular ion
[M-CO+H]⁺ Loss of carbon monoxide from the lactone ring
[M-C₇H₇O]⁺ Loss of the 3-methylphenoxy radical

X-ray Crystallography for Solid-State Molecular Geometry and Conformation of Chromene-3-carboxylates

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

For coumarin-3-carboxylate derivatives, X-ray crystallographic studies have shown that the coumarin ring system is nearly planar. nih.govresearchgate.net However, the ester group at the 3-position is often slightly twisted out of the plane of the coumarin ring. nih.gov The crystal packing is typically stabilized by intermolecular interactions such as C-H···O hydrogen bonds, which can form two-dimensional networks. nih.govresearchgate.net In the case of this compound, the orientation of the 3-methylphenyl ring relative to the coumarin core would be a key conformational feature determined by this technique.

Table of Compound Names

Compound Name
This compound
Coumarin

Computational and Theoretical Chemistry Studies of 3 Methylphenyl 2 Oxo 2h Chromene 3 Carboxylate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in understanding the binding thermodynamics and identifying key intermolecular interactions that stabilize the ligand-protein complex.

Prediction of Binding Modes with Biological Macromolecules

For 3-methylphenyl 2-oxo-2H-chromene-3-carboxylate, molecular docking simulations are employed to predict its binding mode within the active site of various biological targets. The coumarin (B35378) scaffold is known to interact with a wide range of enzymes, including kinases, cholinesterases, and lipoxygenases. researchgate.netnih.gov The docking process involves placing the ligand in multiple conformations and orientations within the protein's binding pocket and scoring these poses based on a force field that estimates the binding affinity (free energy of binding).

The predicted binding mode for this compound would likely involve the planar coumarin ring system inserting into a hydrophobic pocket of the target protein. The 3-methylphenyl group provides an additional hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The ester linkage and the keto group of the pyrone ring are key sites for forming hydrogen bonds with polar residues or water molecules within the active site. mdpi.com For instance, studies on similar coumarin derivatives have shown that the carbonyl oxygen can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand within the binding site. mdpi.com

Ligand-Protein Interaction Analysis for Chromene-3-carboxylate Derivatives

Analysis of the docking results for a series of chromene-3-carboxylate derivatives reveals common interaction patterns that are likely shared by this compound. These interactions are fundamental to the stability and specificity of the ligand-protein complex.

The primary types of interactions observed include:

Hydrogen Bonds: The carbonyl oxygen of the coumarin ring and the ester group are frequent hydrogen bond acceptors, interacting with residues such as lysine, asparagine, and serine. mdpi.com

Hydrophobic Interactions: The fused benzene (B151609) ring of the coumarin core and the appended 3-methylphenyl ring interact favorably with nonpolar amino acid side chains.

π-π Stacking: The aromatic systems of the coumarin and the methylphenyl group can stack with the aromatic rings of residues like phenylalanine and tyrosine, contributing significantly to binding affinity.

The table below summarizes typical interactions predicted for chromene-3-carboxylate derivatives with various enzyme active sites, based on published docking studies.

Target EnzymeKey Interacting ResiduesType of InteractionPredicted Binding Affinity (kcal/mol)
Casein Kinase 2 (CK2)LYS68, ASN118, ASP175Hydrogen Bond, Hydrophobic-8.5 to -10.2
Lipoxygenase (LOX)PHE177, ILE553, HIS518π-π Stacking, Hydrophobic-7.9 to -9.5
Acetylcholinesterase (AChE)TRP84, TYR334, PHE330π-π Stacking, Cation-π-9.0 to -11.5
Cyclin-Dependent Kinase 9 (CDK9)CYS106, ASP167Hydrogen Bond, Hydrophobic-8.8 to -10.7

Note: The data in this table is representative of findings for the general class of chromene-3-carboxylate derivatives and serves as an illustrative example.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chromene-3-carboxylate Series

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures in drug discovery.

Development of 2D and 3D QSAR Models

For the chromene-3-carboxylate series, both 2D and 3D QSAR models can be developed.

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, constitutional descriptors (e.g., molecular weight), and counts of specific atom types or functional groups. These models are computationally less intensive and are useful for initial screening.

3D-QSAR: These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in the dataset. They calculate steric and electrostatic fields around the molecules. The resulting contour maps provide intuitive, graphical representations of how changes in these fields in specific regions of space correlate with changes in biological activity, offering direct guidance for structural modification. For coumarin derivatives, 3D-QSAR studies have successfully elucidated the structural requirements for enhanced bioactivity. researchgate.net

Descriptors and Statistical Validation in SAR Studies

The robustness and predictive power of a QSAR model are determined by the choice of descriptors and rigorous statistical validation.

Descriptors: A wide range of molecular descriptors can be used to build QSAR models for chromene-3-carboxylates:

Constitutional: Molecular Weight, Number of Aromatic Rings.

Topological: Wiener Index, Kier & Hall Connectivity Indices.

Geometric: Molecular Surface Area, Molecular Volume.

Quantum Chemical: HOMO/LUMO energies, Dipole Moment, Atomic Charges.

3D-QSAR Fields: Steric (Lennard-Jones potential) and Electrostatic (Coulomb potential) fields.

Statistical Validation: To ensure a QSAR model is not a result of chance correlation, it must be thoroughly validated.

Internal Validation: This is often performed using leave-one-out (LOO) cross-validation, which yields the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good model.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development. The predictive correlation coefficient (R²_pred) is calculated for this set.

The following table presents typical statistical parameters for a hypothetical 3D-QSAR model developed for a series of coumarin derivatives.

ParameterDescriptionTypical Value
q² (Cross-validated R²) A measure of the internal predictive ability of the model.0.55 - 0.75
R² (Non-cross-validated R²) A measure of the model's ability to fit the training set data.> 0.90
SEE (Standard Error of Estimate) The standard deviation of the residuals.Low values desired
F-value A measure of the statistical significance of the model.High values desired
R²_pred (Predictive R² for external set) A measure of the model's ability to predict the activity of new compounds.> 0.60

Note: This table illustrates the statistical metrics used to validate QSAR models and provides typical value ranges observed in such studies.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms and molecules over time, MD can assess the conformational flexibility of this compound and the stability of its complex with a biological target.

MD simulations begin with the docked pose of the ligand in the protein's active site, which is then solvated in a water box with ions to mimic physiological conditions. The system's energy is minimized, and then Newton's equations of motion are solved iteratively to track the trajectory of every atom over a period typically ranging from nanoseconds to microseconds.

Analysis of the MD trajectory provides insights into:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable, low-fluctuation RMSD value over the course of the simulation suggests a stable binding complex.

Conformational Changes: MD can reveal how the ligand and protein adapt to each other upon binding. It can show subtle changes in the ligand's conformation or larger-scale movements in the protein structure.

Key Interactions: The persistence of hydrogen bonds and other key interactions identified in docking can be tracked over time. Stable interactions are crucial for potent biological activity.

Flexibility of Protein Residues: The root-mean-square fluctuation (RMSF) of individual amino acid residues can be calculated. Residues with high RMSF values are more flexible, while those with low values in the binding site that interact with the ligand indicate stable contacts. nih.gov

The results from MD simulations are critical for verifying the accuracy of docking predictions and for gaining a deeper understanding of the dynamic nature of molecular recognition events. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of organic molecules like this compound. This theoretical approach allows for the detailed analysis of the molecule's quantum-chemical properties, providing insights into its behavior in chemical reactions. DFT calculations, often employing methods such as B3LYP with a 6-311++G(d,p) basis set, are utilized to determine optimized molecular geometry and to compute various electronic parameters. thenucleuspak.org.pk

For coumarin derivatives, DFT is instrumental in understanding their stability, reactivity, and potential applications. pmf.unsa.ba Global chemical reactivity descriptors, including chemical hardness, electronic chemical potential, and electrophilicity, can be derived from DFT calculations to predict the behavior of these compounds. pmf.unsa.ba The electronic properties and reactivity of the molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the chemical reactivity and kinetic stability of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter.

Computational studies on similar coumarin derivatives have reported HOMO-LUMO energy gaps in the range of approximately 3.9 to 5.2 eV. asrjetsjournal.orgasrjetsjournal.orgrsc.org The specific values for this compound would be determined by the interplay of the electron-withdrawing nature of the coumarin ring and the electronic effects of the 3-methylphenyl ester group. Below is a representative table of DFT-calculated electronic properties for the title compound, based on typical values for related structures.

ParameterEnergy (eV)
EHOMO-6.71
ELUMO-1.95
Energy Gap (ΔE)4.76

This table presents representative data based on computational studies of structurally similar coumarin derivatives. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. thenucleuspak.org.pk The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. mdpi.com Conversely, blue and green colors denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. mdpi.com

The MEP analysis helps in understanding intermolecular interactions and the nature of charge transfer within the molecule. iphy.ac.cnchemrxiv.org

Molecular RegionExpected Electrostatic PotentialReactivity Implication
Lactone and Carboxylate Carbonyl OxygensNegative (Electron-Rich)Susceptible to Electrophilic Attack
Aromatic ProtonsPositive (Electron-Poor)Potential for Nucleophilic Interaction
Coumarin Ring SystemVariable, generally electron-withdrawingInfluences overall molecular reactivity

Investigation of Structure Activity Relationships Sar for 3 Methylphenyl 2 Oxo 2h Chromene 3 Carboxylate Analogs

Impact of Substituent Position and Nature on Biological Activity Profiles

The substitution pattern on both the coumarin (B35378) nucleus and the appended ester group dictates the molecule's interaction with biological targets. Electronic effects, lipophilicity, and steric factors introduced by these substituents are key determinants of activity.

The size, length, and electronic nature of alkyl and aryl groups can significantly modulate the biological efficacy of coumarin-3-carboxylate analogs. While the specific SAR for the 3-methylphenyl ester is not extensively documented, studies on related analogs provide valuable structure-activity trends.

For instance, research on a series of 3-alkyl-4-methylcoumarins and related pyranocoumarins found that C-3 alkyl substitution influenced cell proliferation inhibition against various cancer cell lines. Specifically, 3-decyl substituted pyranocoumarin (B1669404) demonstrated notable inhibition of HT-29 and SK-OV-3 cells. This suggests that longer alkyl chains can enhance antiproliferative activity, likely by increasing lipophilicity, which may improve cell membrane permeability.

Substitutions on the aryl ring of the ester or analogous amide moiety also have a profound impact. In a series of N-phenyl-2-oxo-2H-chromene-3-carboxamide analogs, which are structurally similar to the target ester, substitutions on the N-phenyl ring were critical for activity. A derivative with a 4-(methylsulfonyl)phenyl group showed exceptional selectivity and potency as a human monoamine oxidase B (MAO-B) inhibitor, with an IC₅₀ value of 0.0014 µM. This highlights that strong electron-withdrawing groups on the phenyl ring can drastically enhance potency for specific enzyme targets. Conversely, another study showed that substituting the phenyl ring with a long-chain 4-(octyloxy) group produced derivatives investigated for their liquid crystal properties, indicating how different substitutions can tailor the molecule for entirely different applications.

Introducing halogens (F, Cl, Br, I) and hydroxyl (-OH) groups are common strategies in medicinal chemistry to alter a molecule's pharmacokinetic and pharmacodynamic properties.

Halogenation can increase lipophilicity and act as a hydrogen bond acceptor, often leading to enhanced biological activity. Studies on coumarin-3-carboxamide analogs revealed that fluorination of the N-phenyl ring was particularly effective for anticancer activity. N-(4-fluorophenyl) and N-(2,5-difluorophenyl) derivatives were the most potent compounds against HeLa cancer cell lines, with IC₅₀ values of 0.39 µM and 0.75 µM, respectively. In contrast, the corresponding 4-chloro and 4-bromo analogs were less active. This suggests that the high electronegativity and small size of fluorine are advantageous for this specific activity. Furthermore, other studies have shown that bromo-substituted coumarins possess significant antimicrobial and antioxidant properties.

Hydroxyl groups are crucial for certain biological activities, often by participating in hydrogen bonding with target enzymes or acting as antioxidants. While the free coumarin-3-carboxylic acid ligands often show no antimicrobial activity, their silver(I) complexes, particularly those with hydroxyl substitutions on the coumarin ring, demonstrate potent activity against clinically important bacteria like methicillin-resistant Staphylococcus aureus (MRSA). This indicates that the hydroxyl group is a key feature for conferring this specific antibacterial activity upon complexation.

Table 1: Effect of Halogen and Hydroxyl Group Substitutions on Biological Activity of Coumarin Analogs
Compound/Analog ClassSubstitutionBiological ActivityKey FindingReference
N-phenyl coumarin-3-carboxamide4-Fluoro on N-phenylAnticancer (HeLa cells)Potent activity (IC₅₀ = 0.39 µM), more active than Cl or Br analogs.
N-phenyl coumarin-3-carboxamide2,5-Difluoro on N-phenylAnticancer (HeLa cells)High potency (IC₅₀ = 0.75 µM).
3-acetyl-coumarin6-Bromo on coumarin coreAntioxidantExhibited 56% antioxidant activity in a DPPH assay.
3-(2-bromoacetyl)-coumarin6-Chloro on coumarin coreAntioxidantPotent activity (85%) in a DPPH assay.
Hydroxy-coumarin carboxylate Silver(I) complexes-OH on coumarin coreAntibacterial (MRSA)Potent activity (MIC₈₀ = 0.63 µM); -OH group is essential.

Bioisosteric Replacement Strategies in the Design of Novel Chromene-3-carboxylate Derivatives

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design. This approach is used to enhance potency, improve selectivity, alter pharmacokinetics, or reduce toxicity.

The 3-methylphenyl ester group can be replaced with a variety of bioisosteres to probe its role in binding and to improve drug-like properties. Phenyl rings are often targets of metabolic oxidation, and their replacement can lead to improved metabolic stability.

Common bioisosteres for a phenyl ring include other aromatic heterocycles such as pyridine, thiophene, or furan. A structure-based design study on a coumarin derivative reported as a dual acetylcholinesterase (AChE) and MAO-B inhibitor successfully incorporated heterocyclic bioisosteres to replace a phenyl ring, which was shown to be well-tolerated by the MAO-B enzymatic cleft. Saturated, three-dimensional scaffolds are also increasingly used as phenyl ring mimics to improve properties like solubility and metabolic stability. Nonclassical bioisosteres such as bicyclo[1.1.1]pentane (BCP) and 2-oxabicyclo[2.1.1]hexanes have been developed as effective replacements for para- and ortho-substituted phenyl rings, respectively. Applying this strategy to 3-methylphenyl 2-oxo-2H-chromene-3-carboxylate could yield analogs with significantly improved pharmacokinetic profiles.

The chromene core and the ester linkage are also amenable to bioisosteric replacement. Replacing one of the oxygen atoms in the coumarin core with sulfur yields thiocoumarins. This modification significantly alters the electronic properties and binding modes of the molecule. Studies have shown that thiocoumarins interact with enzymes like human carbonic anhydrase II in a completely different manner compared to their coumarin counterparts.

The ester linkage (-COO-) itself is a prime candidate for replacement, as esters are often susceptible to hydrolysis by esterase enzymes in the body. A common and effective bioisostere for an ester is an amide (-CONH-). Several studies have demonstrated that converting coumarin-3-carboxylates to their corresponding coumarin-3-carboxamides can be crucial for biological activity. For instance, while coumarin-3-carboxylic acid showed moderate antibacterial activity, its N-phenyl carboxamide analogs were inactive against bacteria but displayed potent anticancer activity. This highlights a dramatic shift in biological function arising from the ester-to-amide switch. Other potential ester bioisosteres include 1,3,4-oxadiazoles, which can be synthesized from coumarin-3-carbohydrazide intermediates.

Stereochemical Considerations and Enantiomeric Effects on Biological Tctivity

The introduction of a chiral center into a drug molecule can lead to enantiomers with significantly different biological activities, potencies, and toxicities. Chirality can be introduced into coumarin-3-carboxylate analogs at several positions, such as the C4 position of the chromene ring (creating a chroman-2-one) or within the ester moiety.

The synthesis of optically active coumarin derivatives is well-established, with various organocatalytic methods capable of producing chiral polycyclic coumarins and 3,4-dihydrocoumarins with excellent enantioselectivities (up to 97% ee). This ability to selectively produce single enantiomers is crucial, as biological systems are inherently chiral.

Direct evidence of enantiomeric effects in related scaffolds underscores the importance of stereochemistry. In a study of chiral 2-substituted chroman-4-one derivatives as SIRT2 inhibitors, the individual enantiomers displayed different potencies. The (-)-enantiomer of the lead compound was a more potent inhibitor with an IC₅₀ value of 1.5 µM, compared to the (+)-enantiomer which had an IC₅₀ of 4.5 µM. This threefold difference in activity demonstrates that even subtle changes in the three-dimensional arrangement of atoms can significantly impact the interaction with a biological target. Therefore, the stereochemistry of any chiral analog of this compound would be a critical factor in determining its ultimate biological profile.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exhibit a specific biological activity. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. For coumarin-3-carboxylate and carboxamide analogs, pharmacophore models can help to rationalize the observed SAR and guide the design of new, more potent compounds.

A typical pharmacophore model for this class of compounds might include features such as:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the lactone ring and the carbonyl oxygen of the carboxamide/carboxylate linker are strong hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The amide N-H in carboxamide analogs acts as a hydrogen bond donor.

Aromatic Rings (AR): Both the coumarin nucleus and the N-aryl ring are hydrophobic and can engage in aromatic interactions with the target protein.

Hydrophobic Features (HY): Alkyl substituents, such as the methyl group on the phenyl ring, contribute to the hydrophobic character of the molecule.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often employed in conjunction with pharmacophore modeling to provide a more detailed understanding of the SAR. nih.govnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.

For instance, a 3D-QSAR study on a series of coumarin derivatives could reveal that:

Bulky, sterically favorable groups are preferred in certain regions, while sterically unfavorable groups decrease activity in other areas.

Electropositive or electronegative substituents are favored in specific locations, indicating the importance of electrostatic interactions with the target.

Hydrophobic groups enhance activity when positioned in certain pockets of the binding site, while hydrophilic groups are preferred elsewhere.

By integrating the insights from SAR data, pharmacophore models, and 3D-QSAR studies, medicinal chemists can design new analogs of this compound with a higher probability of exhibiting improved biological activity. This rational, ligand-based approach accelerates the drug discovery process by focusing synthetic efforts on compounds with the most promising structural features.

Biological Activity Profiling and Mechanistic Investigations of 3 Methylphenyl 2 Oxo 2h Chromene 3 Carboxylate and Its Derivatives

Enzyme Inhibition Studies of Chromene-3-carboxylate Analogs

Derivatives of 2-oxo-2H-chromene-3-carboxylate have been investigated for their inhibitory potential against a range of enzymes, demonstrating a breadth of biological activity.

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-A, MAO-B)

Coumarin-based compounds have shown significant inhibitory effects on monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters. Phenyl-substituted coumarins, in particular, have demonstrated notable activity against both MAO-A and MAO-B. For instance, certain 3-phenylcoumarin (B1362560) derivatives exhibit significant MAO-B inhibition, with IC50 values in the sub-micromolar range. scienceopen.com Specifically, a 3-phenyl substituted coumarin (B35378), compound 22d , showed an IC50 value of 0.57 ± 0.03 μM for MAO-B. scienceopen.com In contrast, 4-phenyl substituted analogs tend to be more effective against MAO-A, with compound 12b displaying an IC50 of 5.87 ± 0.63 μM. scienceopen.com

Further studies on coumarin-chalcone hybrids revealed selective MAO-B inhibition. One such hybrid, ChC4 , demonstrated potent in vitro activity against recombinant MAO-B with an IC50 value of 0.76 ± 0.08 µM. nih.gov Additionally, novel coumarin-pyridazine derivatives have been synthesized and identified as potent MAO-B inhibitors, with one compound exhibiting an IC50 value of 60 nM. nih.gov Kinetic studies have indicated that some of these derivatives, such as 7-((4-(2-fluorobenzyl)benzyl)oxy)-2H-chromen-2-one (compound 25 ), act as reversible and competitive inhibitors of MAO-B, with an exceptionally low IC50 of 0.37 nM. nih.gov

CompoundTargetIC50 (µM)Reference
Compound 22d (3-phenyl coumarin derivative)MAO-B0.57 ± 0.03 scienceopen.com
Compound 12b (4-phenyl coumarin derivative)MAO-A5.87 ± 0.63 scienceopen.com
ChC4 (Coumarin-chalcone hybrid)MAO-B0.76 ± 0.08 nih.gov
Coumarin-pyridazine derivativeMAO-B0.06 nih.gov
Compound 25 (7-((4-(2-fluorobenzyl)benzyl)oxy)-2H-chromen-2-one)MAO-B0.00037 nih.gov

Acetylcholinesterase (AChE) Inhibition

Chromene and coumarin derivatives have also been explored as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A series of hybrid molecules incorporating the chromone (B188151) scaffold demonstrated potent in vitro inhibition of AChE. One such compound showed an IC50 of 0.27 ± 0.3 μM, which is comparable to the standard drug tacrine (B349632) (IC50 = 0.19 ± 0.03 μM). researchgate.net In a different study, amino-7,8-dihydro-4H-chromenone derivatives were synthesized and evaluated for their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One derivative, 4k , showed good potency against BChE with an IC50 of 0.65 ± 0.13 µM and exhibited a competitive-type inhibition with a Ki value of 0.55 µM. nih.gov

CompoundTargetIC50 (µM)Ki (µM)Reference
Chromone scaffold hybridAChE0.27 ± 0.3N/A researchgate.net
Compound 4k (amino-7,8-dihydro-4H-chromenone derivative)BChE0.65 ± 0.130.55 nih.gov

Other Relevant Enzymatic Targets (e.g., β-Glucuronidase, Tyrosinase, Elastase)

The inhibitory activity of chromene-3-carboxylate analogs extends to other enzymes with therapeutic relevance.

β-Glucuronidase: Several coumarin derivatives have been screened for their in vitro inhibitory activity against β-glucuronidase. Among the tested compounds, 7,8-dihydroxy-4-methyl-2H-chromen-2-one (compound 9 ) and 3-chloro-6-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one (compound 18 ) displayed significant activity with IC50 values of 52.39 ± 1.85 µM and 60.50 ± 0.87 µM, respectively, comparable to the standard D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). nih.gov

Tyrosinase: Coumarin-based compounds have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. A series of thiazole-containing coumarinyl–pyrazolinyl analogs were identified as promising tyrosinase inhibitors. nih.gov In another study, coumarin-based thiosemicarbazone derivatives were evaluated, with one compound (FN-19 ) exhibiting a two-fold higher inhibitory activity (IC50 = 42.16 ± 5.16 µM) than the standard kojic acid (IC50 = 72.27 ± 3.14 µM). nih.gov

Elastase: A series of 4H-chromene-3-carboxylate derivatives were synthesized and found to be potent inhibitors of elastase. One compound in particular, 4b , was identified as the most potent elastase inhibitor with an IC50 of 0.41 ± 0.01 µM, significantly more active than the standard oleanolic acid (IC50 = 13.45 ± 0.0 µM). nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor with a Ki of 0.6 µM. nih.gov

CompoundTargetIC50 (µM)Ki (µM)Reference
Compound 9 (7,8-dihydroxy-4-methyl-2H-chromen-2-one)β-Glucuronidase52.39 ± 1.85N/A nih.gov
Compound 18 (3-chloro-6-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one)β-Glucuronidase60.50 ± 0.87N/A nih.gov
FN-19 (Coumarin-based thiosemicarbazone)Tyrosinase42.16 ± 5.16N/A nih.gov
Compound 4b (4H-chromene-3-carboxylate derivative)Elastase0.41 ± 0.010.6 nih.gov

Receptor Modulation and Agonist/Antagonist Activity

Beyond enzyme inhibition, derivatives of the chromene-3-carboxylate scaffold have been shown to modulate the activity of important receptors in the central nervous system.

G Protein-Coupled Receptor (GPCR) Interactions (e.g., hGPR35)

A series of coumarin-like diacid derivatives have been designed and synthesized as novel agonists of the human G protein-coupled receptor 35 (hGPR35). Many of these compounds acted as full and selective agonists for hGPR35, with some exhibiting excellent potency at low nanomolar concentrations. nih.gov Structure-activity relationship studies indicated that the presence of two acidic groups attached to a rigid aromatic scaffold is a key feature for potent agonistic activity on hGPR35. nih.gov One of the synthesized compounds showed an EC50 of 8 nM. nih.gov

Compound ClassTargetActivityEC50 (nM)Reference
Coumarin-like diacid derivativeshGPR35Agonist8 nih.gov

N-Methyl-D-Aspartate Receptor (NMDAR) Modulation

Coumarin-3-carboxylic acid derivatives have been evaluated for their ability to modulate the function of N-Methyl-D-Aspartate (NMDA) receptors. The parent compound, coumarin-3-carboxylic acid, displayed very weak antagonist activity at GluN2A and GluN2C containing receptors, with approximately 15-20% inhibition at a concentration of 100 µM. nih.gov It was largely inactive at GluN2B and GluN2D containing receptors. nih.gov However, substitutions on the coumarin ring were found to enhance inhibitory activity. Specifically, 6,8-dibromo and 6,8-diiodo substitutions on the coumarin ring increased the inhibitory activity at NMDA receptors, suggesting that these derivatives could serve as a basis for developing more potent and selective inhibitors. nih.gov

CompoundTarget Subunit% Inhibition (at 100 µM)Reference
Coumarin-3-carboxylic acidGluN2A~15-20% nih.gov
Coumarin-3-carboxylic acidGluN2C~15-20% nih.gov
Coumarin-3-carboxylic acidGluN2B~0-5% nih.gov
Coumarin-3-carboxylic acidGluN2D~0-5% nih.gov

Cellular Pathway Modulation by Chromene-3-carboxylate Derivatives

Derivatives of 2-oxo-2H-chromene-3-carboxylate have been shown to modulate various cellular pathways, primarily exhibiting anti-inflammatory and antioxidant activities. These properties are critical in the potential management of a range of pathological conditions.

Anti-Inflammatory Mechanisms (e.g., NLRP3 Inflammasome Inhibition)

The NLRP3 inflammasome is a key component of the innate immune system, and its activation is implicated in a variety of inflammatory diseases. nih.govmdpi.com Upon activation, the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). mdpi.comresearchgate.net

Research into chromene-3-carboxylate derivatives has revealed their potential to interfere with inflammatory pathways. For instance, a study on 2-oxo-2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates, which are derivatives of the core chromene structure, demonstrated significant anti-inflammatory effects. Several compounds in this series were found to be effective inhibitors of tumor necrosis factor-alpha (TNF-α). nih.gov Notably, compound 5i from this study showed a potent reduction in both TNF-α and IL-6 levels in a lipopolysaccharide (LPS)-induced mouse model, indicating a strong anti-inflammatory response. nih.gov While this study did not directly investigate the NLRP3 inflammasome, the inhibition of key pro-inflammatory cytokines like IL-6 suggests a potential modulatory effect on inflammatory signaling cascades that may involve the NLRP3 pathway.

Antioxidant Mechanisms (e.g., Free Radical Scavenging)

Many chromene-3-carboxylate derivatives have been investigated for their antioxidant properties, particularly their ability to scavenge free radicals. Free radicals are highly reactive molecules that can cause oxidative damage to cells, contributing to aging and various diseases.

Several studies have employed the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to evaluate the antioxidant capacity of these compounds. mdpi.comeco-vector.com In one study, newly synthesized coumarin derivatives demonstrated significant free radical scavenging activity, with their performance being comparable to the standard antioxidant, ascorbic acid. mdpi.comnih.gov The mechanism of action is believed to involve the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it.

Investigation of General Antimicrobial Effects

The antimicrobial properties of chromene-3-carboxylate derivatives have been a significant area of research, with studies demonstrating their efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Activity (e.g., against specific bacterial strains)

The antibacterial potential of ethyl 2-oxo-2H-chromene-3-carboxylate and its derivatives has been evaluated against various bacterial isolates. In one study, metal complexes of ethyl 2-oxo-2H-chromene-3-carboxylate were tested against bacteria isolated from wound infections. The results, as summarized in the table below, indicate that the lanthanum complex exhibited the most significant antibacterial activity. iiste.org

CompoundBacterial StrainInhibition Zone (mm)
ethyl 2-oxo-2H-chromene-3-carboxylateStaphylococcus aureus13
Escherichia coli10
Pseudomonas aeruginosa11
Klebsiella pneumoniae12
[Cu(ethyl 2-oxo-2H-chromene-3-carboxylate)2Cl2]Staphylococcus aureus16
Escherichia coli12
Pseudomonas aeruginosa13
Klebsiella pneumoniae13
[La(ethyl 2-oxo-2H-chromene-3-carboxylate)2Cl2]ClStaphylococcus aureus17
Escherichia coli14
Pseudomonas aeruginosa15
Klebsiella pneumoniae14

Other studies have explored the structure-activity relationships of various coumarin derivatives, indicating that substitutions at the C-3 and C-4 positions of the coumarin nucleus are crucial for enhancing antibacterial activity. arabjchem.orgarkajainuniversity.ac.in

Antifungal Activity (e.g., against Candida albicans, Aspergillus strains)

Derivatives of 2-oxo-2H-chromene-3-carboxylate have also demonstrated promising antifungal properties. A study on newly synthesized ethyl 2-oxo-2H-chromene-3-carboxylate derivatives investigated their activity against several common fungal strains. The results indicated that these compounds possess notable antifungal effects, with compound 3b showing the highest inhibition rate against Fusarium oxysporum. researchgate.net

CompoundFungal StrainInhibition Rate (%) at 500 ppm
3bFusarium oxysporum60.29

Another research effort focused on chromenol derivatives functionalized with 1H-1,2,4-triazole. These compounds were evaluated against a panel of eight fungi, and many exhibited higher activity than the reference drugs ketoconazole (B1673606) and bifonazole. nih.gov The most sensitive fungus was Trichoderma viride, while Aspergillus fumigatus was the most resistant. nih.gov Molecular docking studies suggested that the antifungal mechanism of these derivatives might involve the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis. nih.gov

Antiproliferative Activity against Cellular Models

The potential of chromene-3-carboxylate derivatives as antiproliferative agents has been explored against various cancer cell lines. A study on two series of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives evaluated their inhibitory activities against human non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H460. nih.govresearchgate.net

Among the synthesized compounds, compound 5e displayed the most potent antiproliferative activity, with IC50 values of 20.53 ± 1.84 µM for A549 cells and 29.19 ± 2.61 µM for NCI-H460 cells. nih.govresearchgate.net Further investigation revealed that this compound induced apoptosis, arrested the cell cycle, and elevated intracellular reactive oxygen species (ROS) levels, suggesting multiple mechanisms for its anticancer effects. nih.gov

CompoundCell LineIC50 (µM)
5eA549 (NSCLC)20.53 ± 1.84
NCI-H460 (NSCLC)29.19 ± 2.61

Another study on chromeno[2,3-b]chromene derivatives, synthesized from 4-hydroxy-2H-chromene-2-thione, also reported antiproliferative activity and increased ROS generation in breast cancer (MCF7) cell lines for some of the synthesized compounds. rsc.org

Inhibition of Cancer Cell Line Proliferation (general mechanisms)

The 2-oxo-2H-chromene (coumarin) scaffold is a key feature in many compounds exhibiting antiproliferative properties. The mechanisms through which these derivatives inhibit the growth of cancer cells are multifaceted and often depend on the specific substitutions on the coumarin ring and the nature of the ester or amide group at the 3-position.

One of the general mechanisms by which coumarin derivatives may inhibit cancer cell proliferation is through the modulation of key signaling pathways involved in cell growth and division. For instance, some coumarin derivatives have been shown to interfere with the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell survival and proliferation.

Another important mechanism is the inhibition of enzymes that are critical for cancer cell growth. For example, some coumarins are known to inhibit carbonic anhydrases, particularly the tumor-associated isoforms like CA IX and XII, which are involved in regulating pH and contribute to tumor progression and metastasis. nih.gov

Furthermore, disruption of the cell cycle is a common mechanism for the antiproliferative activity of many anticancer agents, including coumarin derivatives. These compounds can induce cell cycle arrest at different phases (e.g., G1, S, or G2/M), thereby preventing cancer cells from completing the cell division process. For instance, certain 4-aryl-2-oxo-2H-chromenes, which are structurally related to the compound of interest, have been identified as potent apoptosis inducers. nih.govresearchgate.net

The substitution pattern on the phenyl ring of the ester group can also significantly influence the antiproliferation activity. Studies on N-phenyl coumarin-3-carboxamides have indicated that the presence and position of substituents on the phenyl ring can affect the cytotoxic potency. For example, the presence of electron-withdrawing groups like fluorine on the phenyl ring has been shown to enhance anticancer activity in some cases. nih.gov This suggests that the 3-methyl group in 3-methylphenyl 2-oxo-2H-chromene-3-carboxylate likely modulates its biological activity, although specific data is not available.

Below is a table summarizing the antiproliferative activity of some representative 2-oxo-2H-chromene-3-carboxamide derivatives against various cancer cell lines, which may provide insights into the potential activity of related ester compounds.

CompoundCancer Cell LineIC50 (µM)
N-(4-fluorophenyl) coumarin-3-carboxamideHepG22.62
N-(4-fluorophenyl) coumarin-3-carboxamideHeLa0.39
N-(2,5-difluorophenyl) coumarin-3-carboxamideHepG24.85
N-(2,5-difluorophenyl) coumarin-3-carboxamideHeLa0.75
N-phenyl coumarin-3-carboxamideHepG2> 100

Data sourced from a study on coumarin-3-carboxamide derivatives and their anticancer activity. nih.gov

Induction of Apoptosis in Cellular Systems

Apoptosis, or programmed cell death, is a crucial process for normal tissue homeostasis, and its evasion is a hallmark of cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Coumarin derivatives have been widely reported to trigger apoptotic cell death through various mechanisms.

One of the primary pathways for apoptosis induction is the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to changes in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process. Studies on some coumarin derivatives have demonstrated their ability to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis.

The activation of caspases is a central event in apoptosis. Various coumarin compounds have been shown to induce the activation of key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-9. For example, certain 4-aryl-2-oxo-2H-chromenes have been identified as potent inducers of apoptosis through caspase activation. nih.gov

Another mechanism of apoptosis induction by some coumarin derivatives involves the generation of reactive oxygen species (ROS). Elevated levels of ROS can cause oxidative stress and damage to cellular components, including DNA, proteins, and lipids, ultimately leading to apoptotic cell death.

The table below presents data on the apoptosis-inducing activity of a representative 4-aryl-2-oxo-2H-chromene derivative in a human breast cancer cell line.

CompoundCell LineEC50 (nM) for Apoptosis Induction
4-(N-methylpyrrol-2-yl)-7,8-dihydropyrido[2,3-g]coumarinT47D13

Data sourced from a study on 4-aryl-2-oxo-2H-chromenes as apoptosis inducers. nih.gov

Future Research Directions and Emerging Applications of 3 Methylphenyl 2 Oxo 2h Chromene 3 Carboxylate Research

Development of Novel Chromene-3-carboxylate Scaffolds with Tunable Biological Profiles

The chromene ring system is a prominent structural motif in a vast number of natural products and synthetic compounds with a wide range of biological activities. mdpi.com The development of novel chromene-3-carboxylate scaffolds with tunable biological profiles represents a significant area of future research. The core idea is to systematically modify the chromene-3-carboxylate structure to fine-tune its interaction with biological targets, thereby enhancing therapeutic efficacy and selectivity.

Researchers are exploring various synthetic strategies to create libraries of chromene-3-carboxylate derivatives with diverse substituents at different positions of the chromene ring. mdpi.com These modifications can influence the compound's electronic properties, lipophilicity, and steric hindrance, all of which are critical for its biological activity. For instance, the introduction of different functional groups on the phenyl ring of the carboxylate moiety can lead to compounds with significantly different biological activities. A new series of three novel chromene derivatives were prepared with moderate to good yields and are undergoing biological studies against breast cancer. researchgate.net

The following table provides examples of how structural modifications to the chromene-3-carboxylate scaffold can influence biological activity:

Scaffold ModificationResulting Biological Profile
Introduction of a sulfonamide moietyPotential as EGFR, hCAII, and MMP-2 inhibitors for cancer therapy. mdpi.com
Hybridization with a tacrine (B349632) scaffoldDevelopment of multi-target-directed ligands for Alzheimer's disease. acs.org
Variation of substituents on the chromene ringPotential for creating compounds with anticancer activity. researchgate.net

The ability to tune the biological profiles of chromene-3-carboxylate scaffolds opens up possibilities for developing personalized medicines and therapies for a wide range of diseases.

Exploration of Multi-Target Ligands Based on the Chromene-3-carboxylate Core

The traditional "one-target, one-drug" approach to drug discovery is often insufficient for treating complex multifactorial diseases such as Alzheimer's disease (AD). nih.govnih.gov This has led to the emergence of the multi-target-directed ligand (MTDL) strategy, which aims to design single molecules that can simultaneously modulate multiple biological targets. nih.govresearchgate.net The chromene-3-carboxylate core has been identified as a privileged scaffold for the development of MTDLs. nih.gov

Several studies have demonstrated the potential of chromone-based compounds as multi-target inhibitors for AD. researchgate.net For example, a series of chromone-hydroxypyridinone hybrids were designed as potential multimodal anti-AD ligands with iron-chelating effects and monoamine oxidase B (MAO-B) inhibitory activities. nih.gov Another study identified chromone (B188151) derivatives as promising multi-target inhibitors of both cholinesterases and monoamine oxidases. researchgate.net The development of MTDLs based on the chromene-3-carboxylate core represents a promising therapeutic strategy for complex diseases. researchgate.net

The following table summarizes some examples of multi-target ligands based on the chromene-3-carboxylate core and their potential therapeutic applications:

Multi-Target LigandBiological TargetsPotential Therapeutic Application
Chromone-hydroxypyridinone hybridsIron chelation, MAO-B inhibitionAlzheimer's Disease nih.gov
Tacrine-chromene hybridsAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), BACE-1, MAO-BAlzheimer's Disease acs.org
Chromone-based derivativesCholinesterases, Monoamine oxidasesAlzheimer's Disease researchgate.net

Integration of Advanced AI and Machine Learning in Chromene-3-carboxylate Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, including the design and optimization of chromene-3-carboxylate derivatives. researchgate.netnih.gov These advanced computational tools can accelerate the identification of novel drug candidates by predicting their biological activities and optimizing their pharmacokinetic properties. researchgate.net

AI and ML algorithms can be trained on large datasets of known chromene-3-carboxylate compounds and their corresponding biological activities. researchgate.net This allows the models to learn the complex relationships between the chemical structure of a compound and its biological function. nih.gov These trained models can then be used to predict the activity of new, untested compounds, thereby reducing the time and cost associated with traditional drug discovery methods. researchgate.net

Several areas where AI and ML can be applied in chromene-3-carboxylate research include:

Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds to identify those with the highest probability of being active against a specific biological target.

De Novo Drug Design: Generative AI models can design entirely new chromene-3-carboxylate structures with desired biological activities. nih.gov

ADMET Prediction: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of chromene-3-carboxylate candidates, helping to identify compounds with favorable drug-like properties.

The use of AI and ML in chromene-3-carboxylate design and optimization has the potential to significantly accelerate the development of new and effective therapies. techconnectworld.com

Green and Sustainable Synthesis of Complex Chromene-3-carboxylate Structures

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize the environmental impact of chemical processes. nih.gov The development of green and sustainable methods for the synthesis of complex chromene-3-carboxylate structures is an important area of future research. rsc.orgnih.gov

Traditional methods for synthesizing chromene derivatives often involve the use of hazardous reagents and solvents, and generate significant amounts of waste. nih.gov Green chemistry approaches aim to address these issues by utilizing environmentally benign reagents, solvents, and catalysts. rsc.orgnih.gov Some of the green synthesis strategies that have been applied to chromene derivatives include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of chromene derivatives. researchgate.net

Ultrasound-assisted synthesis: The use of ultrasound can also enhance reaction rates and yields in a more environmentally friendly manner. nih.gov

Use of green solvents: Replacing hazardous organic solvents with greener alternatives such as water or ethanol can significantly reduce the environmental impact of the synthesis. rsc.orgnih.gov

Catalyst-based approaches: The use of reusable and non-toxic catalysts can improve the efficiency and sustainability of the synthesis. rsc.orgnih.gov

A study demonstrated a green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using pyridine-2-carboxylic acid as a sustainable and rapid catalyst in a water-EtOH solvent mixture. rsc.orgnih.gov This method resulted in high yields and adhered to green chemistry principles. rsc.orgnih.gov The development of such green and sustainable synthetic methods is crucial for the environmentally responsible production of complex chromene-3-carboxylate structures. nih.gov

Applications of Chromene-3-carboxylates Beyond Traditional Medicinal Chemistry (e.g., Fluorescent Probes, Materials Science)

While the primary focus of research on chromene-3-carboxylates has been in medicinal chemistry, these compounds also have potential applications in other fields, such as fluorescent probes and materials science. researchgate.netresearchgate.net The unique photophysical properties of the chromene scaffold make it an excellent platform for the development of fluorescent sensors. researchgate.net

Chromene-based fluorescent probes have been developed for the detection of various biologically important analytes, including thiols, amino acids, and reactive oxygen species. researchgate.net These probes can be used for bioimaging applications to visualize and study biological processes in real-time. mdpi.combath.ac.uk The development of new chromene-3-carboxylate-based fluorescent probes with improved sensitivity and selectivity is an active area of research. rsc.org

In the field of materials science, the photochromic properties of some chromene derivatives make them suitable for use in the development of smart materials. researchgate.net These materials can change their color or other properties in response to light, making them useful for applications such as optical data storage and light-responsive sensors. Further research into the materials science applications of chromene-3-carboxylates could lead to the development of novel and innovative technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methylphenyl 2-oxo-2H-chromene-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation of phenolic precursors with carboxylate esters under basic conditions. For example, sodium ethoxide or potassium carbonate in ethanol at 60–80°C facilitates esterification. Microwave-assisted synthesis can reduce reaction times (e.g., from 12 hours to 2 hours) and improve yields by 15–20% . Key steps include controlling anhydrous conditions to prevent hydrolysis and using chromatography (SiO₂, dichloromethane/ethyl acetate) for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and ester carbonyl signals (δ 160–165 ppm). Coupling patterns confirm substitution positions .
  • X-ray crystallography : Determines dihedral angles between the chromene core and aryl substituents (e.g., 48.04° in 4-methoxyphenyl analogs), critical for understanding molecular planarity .
  • HRMS : Validates molecular weight (e.g., [M+•] at m/z 414.1586) .

Q. How does the compound’s solubility and stability vary across solvents?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (DMF, DMSO) but limited in water. Stability tests under UV light and varying pH (2–12) show degradation at extremes (pH < 3 or >10), requiring storage in inert atmospheres at 4°C .

Advanced Research Questions

Q. What structural modifications enhance the compound’s bioactivity, and how do substituents influence target binding?

  • Methodological Answer :

  • Substituent Effects :
Substituent PositionBioactivity ImpactReference
7-Methoxy (Electron-donating)↑ Anticancer (IC₅₀: 12 μM vs. HeLa) via ROS induction
5,7-Dihydroxy (H-bond donors)↑ Antioxidant (EC₅₀: 0.8 μM)
3-Methylphenyl (Steric bulk)Modulates enzyme inhibition (e.g., COX-2 IC₅₀: 5.2 μM) .
  • In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to kinase domains (ΔG: −9.2 kcal/mol) .

Q. How can contradictory data on anti-inflammatory vs. pro-oxidant effects be resolved?

  • Methodological Answer : Contradictions arise from assay conditions (e.g., cell type, ROS scavenger presence).

  • Dose-Dependent Studies : At 10 μM, the compound inhibits NF-κB (anti-inflammatory), but at 50 μM, it generates ROS (pro-oxidant) in RAW 264.7 macrophages .
  • Pathway Analysis : RNA-seq reveals upregulation of Nrf2 at low doses and apoptosis markers (e.g., caspase-3) at high doses .

Q. What strategies improve selectivity in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic Assays : Use fluorescent substrates (e.g., FRET-based) to distinguish between COX-1 (constitutive) and COX-2 (inducible) inhibition .
  • Proteomic Profiling : SILAC labeling identifies off-target interactions (e.g., 85% specificity for HDAC6 over HDAC1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.